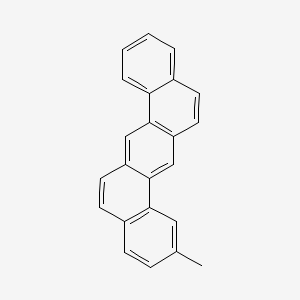

DIBENZ(a,h)ANTHRACENE, 2-METHYL-

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research

Polycyclic aromatic hydrocarbons are a large class of organic compounds composed of two or more fused aromatic rings. They are ubiquitous in the environment, originating from the incomplete combustion of organic materials such as coal, oil, gas, and wood. wikipedia.org Human exposure to PAHs is a significant public health concern due to the carcinogenic and mutagenic properties of many of these compounds. scielo.br

Dibenz(a,h)anthracene, the parent compound of 2-Methyl-Dibenz(a,h)anthracene, is a five-ring PAH that has been classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). wikipedia.org It is known to be a potent carcinogen in animal models, inducing tumors at various sites. nih.govnih.gov The study of its methylated derivatives, such as 2-Methyl-Dibenz(a,h)anthracene, is crucial for understanding how structural modifications influence the toxicological properties of this class of compounds.

Significance of Methylated Polycyclic Aromatic Hydrocarbons in Mechanistic Investigations

The addition of a methyl group to a PAH molecule can dramatically alter its biological activity. scielo.br The position of methylation is a critical determinant of a compound's carcinogenic potential. Research has shown that methylation can either enhance or diminish the carcinogenicity of a parent PAH. For instance, studies on benz[a]anthracene have demonstrated that the position and number of methyl groups lead to major changes in their biological activities, including tumor induction.

The mechanism behind this altered activity often lies in how methylation affects the metabolic activation of the PAH. PAHs themselves are relatively inert, but they are metabolized in the body by enzymes to form reactive intermediates, such as diol epoxides, which can bind to DNA and cause mutations, leading to cancer. researchgate.net Methylation can influence the rate and regioselectivity of these metabolic pathways. For example, the mutagenic activity of Dibenz(a,h)anthracene has been observed to increase with the substitution of a methyl group at non-benzo bay-region sites.

Historical and Contemporary Academic Research Trajectories for Dibenz(a,h)anthracene Derivatives

The history of research into the carcinogenicity of PAHs dates back to the early 20th century, with the identification of dibenz[a,h]anthracene (B1670416) as a carcinogenic constituent of coal tar in 1930. nih.gov This discovery spurred extensive research into the structure-activity relationships of PAHs and their derivatives.

Early research focused on synthesizing and testing a wide array of methylated PAHs to identify which structural features were associated with carcinogenicity. While much of this historical work focused on more common methylated derivatives, it laid the groundwork for understanding the importance of methyl group positioning.

Contemporary research continues to explore the mechanisms of PAH-induced carcinogenesis, utilizing advanced analytical techniques and molecular modeling. Studies on Dibenz(a,h)anthracene and its derivatives investigate their metabolic activation pathways, the formation of DNA adducts, and the resulting genetic mutations. researchgate.netnih.govnih.gov While specific research on 2-Methyl-Dibenz(a,h)anthracene is limited, the synthesis of a derivative, 2-methyl-9,10-di(p-hydroxyphenyl)anthracene, has been reported, indicating that the 2-methyl substituted backbone is synthetically accessible for further study. The ongoing investigation into various methylated dibenzanthracene isomers aims to build a comprehensive model to predict the carcinogenicity of this important class of environmental contaminants. scielo.br

Detailed Research Findings

While specific experimental data for 2-Methyl-Dibenz(a,h)anthracene is not widely available in the reviewed literature, the following tables present data for the parent compound, Dibenz(a,h)anthracene, and make comparisons with other relevant PAHs to provide context for the potential properties of its 2-methyl derivative.

Table 1: Carcinogenicity Data for Dibenz(a,h)anthracene (DBA)

| Species | Route of Administration | Tumor Type | Finding |

| Mouse | Skin Application | Skin Carcinoma | Increased incidence ca.gov |

| Mouse | Subcutaneous Injection | Sarcoma | Potent carcinogen nih.gov |

| Mouse | Intraperitoneal Injection (newborn) | Liver Adenoma | Increased incidence ca.gov |

| Rat | Subcutaneous Injection | Sarcoma | Potent carcinogen nih.gov |

This table summarizes the carcinogenic effects of the parent compound, Dibenz(a,h)anthracene, in various animal models. Specific carcinogenicity data for 2-Methyl-Dibenz(a,h)anthracene is not available in the reviewed literature.

Table 2: Comparative Mutagenicity of Dibenz[a,h]anthracene (DBA) Diol Epoxide Enantiomers in S. typhimurium TA98

| Compound | Mutagenic Activity (revertants/nmol) |

| (–)-Diol Epoxide-1 | 780 |

| (+)-Diol Epoxide-1 | ~400 |

| (–)-Diol Epoxide-2 | ~343 |

| (+)-Diol Epoxide-2 | ~156 |

Data from a study on the mutagenicity of the bay-region 3,4-diol-1,2-epoxide isomers of Dibenz(a,h)anthracene. nih.gov This illustrates how different stereoisomers of the reactive metabolites exhibit varying mutagenic potential. The effect of a 2-methyl substitution on the formation and mutagenicity of these metabolites is an area for further research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63041-83-8 |

|---|---|

Molecular Formula |

C23H16 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2-methylnaphtho[1,2-b]phenanthrene |

InChI |

InChI=1S/C23H16/c1-15-6-7-17-9-11-19-13-22-18(14-23(19)21(17)12-15)10-8-16-4-2-3-5-20(16)22/h2-14H,1H3 |

InChI Key |

OKVUWFFXNPQIPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemical Transformations of Dibenz A,h Anthracene, 2 Methyl

Regioselective Synthesis of Dibenz(a,h)anthracene Core Structures

The construction of the pentacyclic Dibenz(a,h)anthracene framework with precise regiochemical control is a foundational step in the synthesis of its derivatives. Classical methods for building polycyclic aromatic systems include the Elbs reaction, which involves the pyrolysis of a diaryl ketone bearing an ortho-methyl group, and Friedel-Crafts-type reactions. researchgate.net For instance, the synthesis of anthracene (B1667546) can be achieved through the Friedel-Crafts reaction of benzyl (B1604629) chloride or the Elbs reaction of o-methyl-benzophenone. researchgate.net

Modern approaches increasingly rely on cycloaddition reactions to build the complex ring system with greater control. The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a cornerstone of this strategy. mdpi.com A sequence involving a [4+2] cycloaddition followed by a cheletropic extrusion of a small molecule like carbon monoxide can efficiently generate highly substituted aromatic compounds. mdpi.com

Achieving regioselectivity in these reactions is paramount, especially when constructing unsymmetrical PAHs. The choice of diene and dienophile, as well as reaction conditions, dictates the final arrangement of the fused rings. For example, in the synthesis of the related dibenz[a,j]anthracene (B1218775) isomer, the reaction between 1-ethoxy-3-(trimethylsilyl)naphtho[1,2-c]furan and 1,2-naphthalyne was found to exhibit modest regioselectivity, demonstrating the subtle electronic and steric factors that govern the outcome of these cycloadditions. acs.org The development of synthetic routes that allow for the regioselective formation of one isomer over others is a key area of research, enabling access to specific dibenzanthracene cores. acs.org

Methodologies for Methyl Group Introduction and Positional Functionalization

Introducing a methyl group at a specific position, such as the C-2 position of Dibenz(a,h)anthracene, can be accomplished either by building the ring system from a methylated precursor or by functionalizing the pre-formed PAH core. The latter approach, often employing Friedel-Crafts alkylation, typically suffers from a lack of regioselectivity, leading to a mixture of isomers that are difficult to separate.

A more controlled strategy involves incorporating the methyl group at an early stage of the synthesis. For example, adapting the Elbs reaction using a starting ketone with a strategically placed methyl group can, in principle, direct the formation of the desired methylated PAH. researchgate.net Furthermore, gas-phase radical reactions, such as the reaction of a p-tolyl radical with unsaturated hydrocarbons like allene (B1206475) or methylacetylene, have been shown to produce methylated PAHs like methylindene, illustrating how methylated building blocks can be incorporated into aromatic ring systems. researchgate.net

Once incorporated, the methyl group itself influences the reactivity of the PAH. Studies on 2,7-dimethylpyrene (B94221) have shown that methyl substituents are crucial for initiating chemical transformations like polymerization at lower temperatures compared to the unsubstituted parent PAH. nih.govacs.org Mechanistic studies suggest that processes like methyl transfer can occur through an ipso-attack by hydrogen atoms, creating new radical sites that facilitate further reactions. nih.govacs.org This inherent reactivity underscores the importance of precisely controlling the position of the methyl group.

Table 1: Comparison of Methylation Strategies for PAHs

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Friedel-Crafts Alkylation | Electrophilic substitution on a pre-formed PAH core using an alkyl halide and a Lewis acid catalyst. | Direct functionalization of the core. | Poor regioselectivity, potential for polyalkylation, catalyst-driven side reactions. |

| Synthesis from Methylated Precursors | Incorporating a methyl-containing starting material (e.g., a methylated ketone in an Elbs reaction or a tolyl radical) into the ring construction process. | High degree of regiochemical control. researchgate.netresearchgate.net | Requires a multi-step total synthesis for each desired isomer. |

| Methyl Transfer Reactions | Migration of a methyl group on a PAH, often under thermal conditions. nih.govacs.org | Provides mechanistic insight into PAH reactivity. | Not a synthetically controlled method for specific isomer preparation. |

Exploration of Novel Annelation and Cyclization Pathways for Dibenz(a,h)anthracene Derivatives

The quest for more efficient and elegant syntheses of complex PAHs has led to the exploration of novel annelation (ring-forming) and cyclization strategies. These modern methods often provide superior control over the structure of the final product compared to classical techniques.

One innovative approach involves a sequence of C-H olefination, cycloaddition, and decarboxylative aromatization. acs.org In a synthesis of dibenz[a,j]anthracene derivatives, a 1,3-diene was constructed on a precursor via C-H olefination and then used in a [4+2] cycloaddition with benzyne. The final step was a unique aromatization process where the elimination of a tert-butyl group, carbon dioxide, and isobutene was driven by the formation of the stable aromatic system. acs.org

Transition metal-catalyzed reactions have also emerged as powerful tools for annelation. A highly stereo- and regioselective synthesis of a related polycyclic alkaloid core was achieved using a rhodium(III)-catalyzed C-H/N-H annulation between a benzamide (B126) and a cyclic alkene. nih.gov This type of redox-neutral reaction, which forms C-C and C-heteroatom bonds by activating otherwise inert C-H bonds, represents a highly atom-economical and efficient pathway to complex fused ring systems. Such strategies could be adapted for the all-carbon framework of Dibenz(a,h)anthracene.

Table 2: Novel Synthetic Pathways for Fused Aromatic Systems

| Pathway | Key Steps | Significance | Reference |

|---|

| Sequential C-H Olefination/Cycloaddition | 1. Bis-C-H olefination to form a 1,3-diene. 2. [4+2] cycloaddition with an aryne (e.g., benzyne). 3. Decarboxylative aromatization. | Provides regioselective ring formation and allows for the introduction of functional groups. The final aromatization step can proceed via unusual eliminations. | acs.org | | Rh(III)-Catalyzed C-H Annulation | Redox-neutral coupling of a substrate with a directing group (e.g., benzamide) and a coupling partner (e.g., cyclic alkene). | High efficiency, excellent functional group tolerance, and high regio- and stereoselectivity. Represents a modern, atom-economical approach to annelation. | nih.gov | | Diels-Alder/Cheletropic Extrusion | 1. [4+2] cycloaddition to form a bridged intermediate. 2. Thermal extrusion of a small molecule (e.g., CO) to induce aromatization. | A well-established and versatile method for preparing a wide range of polycyclic aromatic compounds. | mdpi.com |

Stereochemical Control in the Synthesis of Metabolically Relevant Precursors

Dibenz(a,h)anthracene, like many other PAHs, is metabolized in vivo by cytochrome P450 enzymes. nih.govresearchgate.net This process generates a variety of oxygenated derivatives, including dihydrodiols. nih.gov Further epoxidation of these dihydrodiols can lead to the formation of highly reactive diol-epoxides, which are considered the ultimate carcinogenic metabolites of many PAHs because they can covalently bind to DNA and cause mutations. researchgate.net For Dibenz(a,h)anthracene, the 3,4-dihydrodiol is considered the precursor to the putative ultimate carcinogenic diol-epoxide. researchgate.net

The synthesis of these metabolic precursors is essential for toxicological studies. A critical challenge in their synthesis is controlling the stereochemistry, as the biological activity of diol-epoxides is highly dependent on the relative and absolute configuration of the hydroxyl and epoxide groups.

Achieving stereochemical control in the synthesis of complex molecules often relies on directing the approach of reagents to a substrate. In catalytic annulation reactions, for example, exclusive formation of a cis stereoisomer can be achieved through favorable cation-π interactions between the metal catalyst and a benzene (B151609) ring in the transition state. nih.gov This principle of using non-covalent interactions to stabilize one transition state over another is a key strategy for stereocontrolled synthesis. Synthesizing specific stereoisomers of the dihydrodiol and diol-epoxide metabolites of 2-methyl-dibenz(a,h)anthracene requires multi-step sequences where each stereocenter is carefully installed using stereoselective reactions, such as asymmetric dihydroxylation or epoxidation.

Table 3: Key Metabolically Relevant Precursors of Dibenz(a,h)anthracene

| Compound Type | Example | Biological Significance | Synthetic Challenge |

|---|---|---|---|

| Dihydrodiol | Dibenz(a,h)anthracene-3,4-dihydrodiol | An initial product of metabolic oxidation by cytochrome P450 enzymes. nih.govresearchgate.net | Introduction of two hydroxyl groups with specific stereochemistry (cis or trans). |

| Diol-Epoxide | Dibenz(a,h)anthracene-3,4-diol-1,2-epoxide (putative) | The ultimate carcinogenic metabolite that can bind to DNA, leading to mutations. researchgate.net | Stereoselective epoxidation of a specific dihydrodiol precursor, controlling the relative orientation of the epoxide to the hydroxyl groups. |

Molecular and Cellular Mechanisms of 2 Methyl Dibenz A,h Anthracene Bioactivity

Enzymatic Metabolic Activation Pathways

The metabolic activation of 2-Methyl-Dibenz(a,h)anthracene is a multi-step process involving several key enzyme families. These enzymatic reactions introduce oxygen atoms into the polycyclic aromatic ring system, leading to the formation of highly reactive electrophilic intermediates.

Cytochrome P450-Mediated Oxidations and Epoxide Formation

The initial and rate-limiting step in the metabolic activation of many PAHs, including what can be inferred for 2-Methyl-Dibenz(a,h)anthracene, is oxidation by the cytochrome P450 (CYP) superfamily of enzymes. bohrium.comnih.gov These heme-containing monooxygenases catalyze the insertion of an oxygen atom into the C-H or C=C bonds of the substrate. nih.gov For PAHs, this typically results in the formation of an epoxide across one of the double bonds in the aromatic system. nih.gov

While direct studies on 2-Methyl-Dibenz(a,h)anthracene are limited, research on the parent compound, Dibenz(a,h)anthracene, and other methylated PAHs provides a strong basis for its metabolic fate. It is anticipated that various CYP isozymes, such as those from the CYP1A and CYP1B subfamilies, which are known to metabolize PAHs, are involved in the oxidation of 2-Methyl-Dibenz(a,h)anthracene. The position of the methyl group can influence the regioselectivity of P450-catalyzed epoxidation. For the related compound benz[a]anthracene, different P450 isozymes exhibit distinct stereoselective properties in forming K-region epoxides. nih.gov It is plausible that the 2-methyl substituent on the dibenz(a,h)anthracene scaffold would similarly direct the enzymatic oxidation to specific sites on the molecule.

The formation of epoxides is a critical activation step, as these three-membered ring structures are electrophilic and can react with nucleophilic sites on cellular macromolecules.

Epoxide Hydrolase and Dihydrodiol Formation

Following their formation by CYP enzymes, the epoxide intermediates of 2-Methyl-Dibenz(a,h)anthracene are substrates for epoxide hydrolase. This enzyme catalyzes the trans-addition of water to the epoxide ring, resulting in the formation of a vicinal dihydrodiol. bohrium.com This enzymatic hydration is a key step in the "diol epoxide" pathway of PAH activation.

For the parent compound, dibenz[a,h]anthracene (B1670416), the formation of various dihydrodiols has been documented. In the case of the related 7-methylbenz[a]anthracene (B135024), all five possible dihydrodiols were formed upon oxidation. nih.gov It is therefore highly probable that 2-Methyl-Dibenz(a,h)anthracene is metabolized to one or more dihydrodiols. The specific dihydrodiol isomers formed would depend on the initial site of epoxidation by cytochrome P450 enzymes. The resulting dihydrodiols are often less reactive than the parent epoxides but can undergo further metabolic activation.

One-Electron Oxidation and Radical Cation Generation

An alternative pathway for the metabolic activation of PAHs involves one-electron oxidation to form a radical cation. This reaction can be catalyzed by peroxidases, such as prostaglandin (B15479496) H synthase, or by cytochrome P450 enzymes acting in a peroxidase-like manner. The resulting radical cation is a highly reactive species with an unpaired electron, making it capable of reacting with cellular nucleophiles, including DNA.

While direct evidence for the formation of a radical cation from 2-Methyl-Dibenz(a,h)anthracene is not available in the reviewed literature, this pathway is a recognized mechanism of activation for other PAHs. The stability and reactivity of the radical cation would be influenced by the electronic properties of the aromatic system, including the presence of the methyl group. The di(9-anthryl)methyl radical, for example, has been synthesized and its reactivity studied, demonstrating the potential for radical formation on anthracene-containing structures. nih.gov Electron spin resonance (ESR) spectroscopy is a key technique used to detect and characterize such radical species. nih.gov

Aldo-Keto Reductase Involvement in Quinone Formation

A further metabolic activation pathway for PAH dihydrodiols involves their oxidation by aldo-keto reductases (AKRs). acs.orgnih.govnih.govpnas.org These NAD(P)+-dependent oxidoreductases can convert trans-dihydrodiols into catechols, which are then auto-oxidized to highly reactive and redox-active o-quinones. nih.gov This pathway represents an alternative to the formation of diol epoxides.

Human AKR enzymes, including members of the AKR1C subfamily, have been shown to catalyze the oxidation of PAH trans-dihydrodiols. acs.org The resulting o-quinones are electrophilic Michael acceptors that can form adducts with cellular macromolecules. nih.gov Additionally, they can participate in futile redox cycling, generating reactive oxygen species (ROS) that can lead to oxidative DNA damage. nih.govpnas.org While specific studies on 2-Methyl-Dibenz(a,h)anthracene are lacking, the established role of AKRs in the metabolism of other PAH dihydrodiols suggests this is a plausible activation pathway for the dihydrodiol metabolites of 2-Methyl-Dibenz(a,h)anthracene. acs.orgnih.govnih.gov

Covalent DNA Adduct Formation and Genomic Perturbation

The ultimate carcinogenic and mutagenic effects of many PAHs are attributed to the covalent binding of their reactive metabolites to DNA, forming DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired.

Diol Epoxide-DNA Adduct Characterization

The "diol epoxide" pathway is a major route for the formation of stable DNA adducts from PAHs. In this pathway, the dihydrodiol metabolites formed by the action of epoxide hydrolase are further epoxidized by cytochrome P450 enzymes, yielding highly reactive diol epoxides. These diol epoxides are potent electrophiles that can react with the nucleophilic centers in DNA bases, primarily the exocyclic amino groups of guanine (B1146940) and adenine. nih.gov

Detailed studies on the DNA adducts of the structurally similar 7-methyldibenz[a,j]anthracene have provided significant insights into the types of adducts that may be formed from 2-Methyl-Dibenz(a,h)anthracene. nih.gov Research has shown that the reaction of the diol epoxide of 7-methyldibenz[a,j]anthracene with DNA results in the formation of multiple deoxyguanosine and deoxyadenosine (B7792050) adducts. nih.gov The predominant adducts are formed through the trans addition of the exocyclic amino group of the purine (B94841) bases to the epoxide ring. nih.gov Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for the structural characterization of these adducts. nih.govpsu.edu The stereochemistry of the diol epoxide and the site of adduction on the DNA base are critical determinants of the biological consequences of the adduct.

Table 1: Key Enzymes in the Bioactivation of 2-Methyl-Dibenz(a,h)anthracene (Inferred)

| Enzyme Family | Function | Reactive Intermediate |

| Cytochrome P450 (CYP) | Initial oxidation | Epoxide |

| Epoxide Hydrolase | Hydration of epoxides | Dihydrodiol |

| Aldo-Keto Reductase (AKR) | Oxidation of dihydrodiols | o-Quinone |

| Peroxidases/CYP | One-electron oxidation | Radical Cation |

Table 2: Potential DNA Adducts of 2-Methyl-Dibenz(a,h)anthracene (Inferred from Analogs)

| Adduct Type | DNA Base | Bonding Site |

| Diol Epoxide Adduct | Deoxyguanosine | Exocyclic Amino Group (N2) |

| Diol Epoxide Adduct | Deoxyadenosine | Exocyclic Amino Group (N6) |

Radical Cation-DNA Adducts and Depurination Mechanisms

The bioactivity of many polycyclic aromatic hydrocarbons is initiated through their metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. One significant pathway for this activation is the formation of radical cations.

For the parent compound, Dibenz(a,h)anthracene, metabolic activation can proceed via one-electron oxidation to form a radical cation. This highly reactive species can then attack the nitrogenous bases of DNA, particularly guanine and adenine. This process is a common activation mechanism for PAHs that are difficult to oxidize. The resulting adducts are often unstable and can lead to depurination, where the adducted base is spontaneously lost from the DNA backbone, creating an apurinic (AP) site. These AP sites are mutagenic lesions that can lead to errors during DNA replication and repair, a critical step in the initiation of carcinogenesis.

The general mechanism for the depurination of PAH-DNA adducts involves the formation of an oxocarbenium ion, which is considered the major pathway. A minor pathway involving the elimination of the C2′ hydrogen of the deoxyribose sugar has also been identified. While a significant portion of these depurinating adducts are released from DNA almost instantaneously, some guanine adducts exhibit slower depurination, with half-lives extending over several hours.

While direct studies on 2-Methyl-Dibenz(a,h)anthracene are not extensively available, the presence of a methyl group can influence the electronic properties of the aromatic system. This alteration can affect the stability and reactivity of the radical cation, potentially modifying the rate and extent of DNA adduct formation and subsequent depurination.

Site Specificity and Conformational Dynamics of DNA Adducts

The location of DNA adduct formation and the resulting conformational changes in the DNA double helix are critical determinants of the mutagenic outcome. For Dibenz(a,h)anthracene, adduct formation is not random. The primary sites of adduction are the N7 and C8 positions of guanine and the N3 and N7 positions of adenine.

Studies on the parent DBA have shown that its metabolic activation via the diol-epoxide pathway leads to the formation of specific adducts. For instance, in mouse embryo fibroblasts, DBA treatment resulted in the formation of 11 distinct adducts, with two being identified as products of the interaction between DBA-3,4-diol-1,2-oxide and deoxyguanosine. nih.gov

The binding of a bulky molecule like a DBA metabolite to DNA causes significant distortion of the DNA helix. The resulting adducts can exist in various conformations, which are in dynamic equilibrium. This conformational heterogeneity is influenced by both the structure of the adduct itself and the surrounding DNA sequence. benthamscience.com These different conformations can be recognized differently by DNA repair enzymes and polymerases, leading to a spectrum of mutational outcomes.

The introduction of a methyl group, as in 2-Methyl-Dibenz(a,h)anthracene, would be expected to further influence the site specificity and conformational dynamics of the resulting DNA adducts. The methyl group could sterically hinder or electronically favor adduction at specific sites and could also alter the preferred conformation of the adduct within the DNA helix.

Influence of Methylation on Adduct Stability and Formation Kinetics

The presence and position of a methyl group on a PAH backbone can significantly impact its metabolic activation and the stability and formation kinetics of its DNA adducts. While specific data for 2-Methyl-Dibenz(a,h)anthracene is limited, studies on other methylated PAHs provide valuable insights.

For example, research on 7-methylbenz[a]anthracene (7-MBA) has shown that it forms both deoxyguanosine and deoxyadenosine adducts. The major DNA adduct identified in mouse epidermis treated with 7-MBA was derived from the anti-bay-region diol-epoxide of 7-MBA. The level of total covalent binding of 7-MBA to DNA correlated with its tumor-initiating activity.

Comparative studies on methylated PAHs have demonstrated that methylation can alter the metabolic pathways, leading to different profiles of reactive metabolites. For instance, the metabolism of 7-methyldibenz[a,j]anthracene in mouse keratinocytes showed a different pattern of dihydrodiol formation compared to its parent compound, which was suggested to contribute to its greater biological activity. nih.gov Methylation can also affect the stability of the resulting DNA adducts. The presence of a methyl group can influence the electronic distribution within the aromatic system, which in turn can affect the strength of the covalent bond between the PAH and the DNA base.

Experimental evidence from studies on other PAHs suggests that DNA adduct formation may preferentially occur in methylated regions of the genome. oup.com Furthermore, the presence of a bulky acetyl group in N-(2′-deoxyguanosine-8-yl)-2-AAF, an adduct of another aromatic compound, alters the mutagenic profile by causing the adducted deoxyguanosine to adopt an aberrant conformation. nih.gov This highlights how substitutions on the aromatic structure can profoundly influence the biological consequences of DNA adduction.

Table 1: Comparative DNA Adduct Levels of Selected Methylated and Non-Methylated PAHs in Mouse Epidermis

| Compound | Total Covalent Binding (pmol/mg DNA) |

| 7-Methylbenz[a]anthracene (7-MBA) | 0.37 ± 0.07 |

| 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) | 6.4 ± 0.01 |

| Dibenz[a,j]anthracene (B1218775) | 0.03 ± 0.01 |

| Data from a study on SENCAR mouse epidermis 24 hours after topical application. |

Receptor-Mediated Interactions and Cellular Signaling Modulation

Aryl Hydrocarbon Receptor (AhR) Binding and Activation Mechanisms

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs. acs.org Most PAHs, including Dibenz(a,h)anthracene, are known to be ligands for the AhR. nih.gov

The binding of a PAH ligand to the cytoplasmic AhR complex triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes. acs.org

This binding event initiates the transcription of a battery of genes, including Phase I and Phase II metabolic enzymes such as cytochrome P450s (e.g., CYP1A1, CYP1A2, CYP1B1), glutathione (B108866) S-transferases, and UDP-glucuronosyltransferases. acs.org The induction of these enzymes is a key mechanism of PAH-mediated toxicity, as it can lead to the metabolic activation of these compounds into more reactive, DNA-damaging metabolites.

The affinity of a particular PAH for the AhR is a major determinant of its potency in inducing these downstream effects. While there is no specific data on the binding affinity of 2-Methyl-Dibenz(a,h)anthracene for the AhR, the addition of a methyl group can alter the electronic and steric properties of the molecule, which could in turn affect its interaction with the AhR ligand-binding pocket.

Impact on Gene Expression and Cellular Pathways

The activation of the AhR by PAHs leads to widespread changes in gene expression, impacting various cellular pathways beyond xenobiotic metabolism. These pathways can include cell cycle regulation, apoptosis, cell proliferation, and cell-to-cell communication. nih.gov

For instance, a study on 7,12-dimethylbenz(α)anthracene (DMBA) in mice demonstrated significant alterations in the expression of specific microRNAs (miR-330, miR-29a, miR-9-1, miR-9-3) and the mTORC1 gene in various organs. epa.gov The most notable changes were the highly elevated expression of miR-9-3 and mTORC1 in female mice, suggesting their potential as biomarkers for carcinogenic effects. epa.gov

The parent compound, anthracene (B1667546), has been shown to induce the expression of ABA (abscisic acid) marker genes in the liverwort Marchantia polymorpha, suggesting an interaction between environmental pollutants and hormonal signaling pathways in plants. nih.gov While this is in a different biological system, it illustrates the broad potential for PAHs to modulate cellular signaling.

The specific impact of 2-Methyl-Dibenz(a,h)anthracene on gene expression and cellular pathways has not been extensively characterized. However, based on the known functions of the AhR and the effects of other methylated PAHs, it is plausible that 2-Methyl-Dibenz(a,h)anthracene would modulate a similar suite of genes and pathways. The magnitude and specific profile of these changes would likely be influenced by the presence of the 2-methyl group, affecting its binding to the AhR and its subsequent metabolic fate.

Structure Activity Relationships Sar and Computational Insights for Methylated Dibenz A,h Anthracenes

Influence of Methyl Group Position and Stereochemistry on Reactivity

The biological activity of polycyclic aromatic hydrocarbons (PAHs), such as dibenz(a,h)anthracene, is significantly influenced by methyl substitution. The position of the methyl group on the aromatic ring system can dramatically alter the molecule's reactivity and carcinogenic potential. nih.govnih.gov

Studies on benz[a]anthracene, a related PAH, have shown that methylation at certain positions enhances biological activity. For instance, 7-methylbenz[a]anthracene (B135024) is a potent tumor initiator, followed by the 6-CH₃, 8-CH₃, and 12-CH₃ derivatives. nih.gov The compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is recognized as one of the most powerful carcinogens. nih.govnih.gov This heightened activity is attributed to the methyl groups influencing the metabolic activation of the parent compound. nih.gov

The stereochemistry of the resulting metabolites also plays a crucial role. For example, the metabolic conversion of dibenz[a,h]anthracene (B1670416) trans-1,2-dihydrodiol, which has quasi-axial hydroxyl groups, proceeds to form vicinal dihydrodiol epoxides, which are ultimate carcinogens. nih.gov The stereoselective metabolism of dibenz(a,h)anthracene leads to the formation of trans-dihydrodiols that can be further activated into bacterial mutagens. medchemexpress.com

Topological and Electronic Descriptors in Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of chemical compounds based on their molecular structure. researchgate.netissuu.com In the context of methylated dibenz(a,h)anthracenes and other PAHs, topological and electronic descriptors are crucial for developing predictive QSAR models. researchgate.netresearchgate.net

Topological Descriptors are numerical values that characterize the topology of a molecule, including its size, shape, and branching. nih.gov These descriptors are derived from the graph representation of the molecule and have been successfully used in QSAR studies of methylated PAHs. researchgate.net For instance, a QSAR study on the carcinogenic activity of methylated PAHs utilized topological descriptors derived from distance matrices and correlation weights of local graph invariants to achieve a predictive accuracy of around 80%. researchgate.net

Electronic Descriptors quantify the electronic properties of a molecule, such as the distribution of electrons and the energies of molecular orbitals. nih.gov These descriptors are critical for understanding the reactivity of PAHs, as metabolic activation often involves electronic transformations. Important electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons. nih.gov

Atom-specific and molecular quantum chemical descriptors: These can reveal differences in electronic properties between different chemical classes and individual congeners. nih.gov

Maximum atom-type electrotopological state, van der Waals surface area, and mean atomic van der Waals volume: These have been identified as key factors influencing the toxicity of PAHs. researchgate.net

By combining various descriptors, QSAR models can be developed to predict endpoints like mutagenicity and carcinogenicity. issuu.comnih.gov For example, a logistic regression model identified 20 significant descriptors linked to the mutagenicity of PAHs. issuu.com

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions with biological systems at an atomic level. researchgate.netscielo.br These simulations provide valuable insights into how compounds like 2-methyl-dibenz(a,h)anthracene interact with cellular components.

Membrane Partitioning and Intercalation Dynamics

MD simulations have been employed to investigate the interaction of dibenz[a,h]anthracene and its metabolites with phospholipid bilayers, which serve as models for cell membranes. rsc.org These studies reveal that the parent compound, dibenz[a,h]anthracene, tends to locate within the hydrocarbon chain of the phospholipid bilayer. In contrast, its more polar metabolite, a 3,4-diol-1,2-epoxide, prefers the polar headgroup region of the membrane. rsc.org This differential partitioning is crucial as it determines the local concentration of the ultimate carcinogen near potential targets like DNA. The simulations also show that both the parent compound and its metabolite can form aggregates in both the water and lipid phases, as well as at the water-lipid interface. rsc.org

Ligand-Receptor Binding Simulations

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs. nih.govnih.gov MD simulations are instrumental in understanding the binding of ligands like dibenz(a,h)anthracene to the AhR. nih.gov These simulations can elucidate the specific binding modes and identify the key amino acid residues involved in the interaction. nih.govrsc.org

Competitive binding assays have shown that dibenz(a,h)anthracene can effectively compete with the prototypical high-affinity AhR ligand, TCDD. nih.gov The binding of PAHs to the AhR can be influenced by their structure. For example, bulky and planar PAHs like dibenz(a,h)anthracene are known AhR ligands. nih.gov While the parent compound binds to the AhR, it is important to note that some studies suggest that metabolites of certain PAHs, rather than the parent compound itself, may be responsible for AhR-dependent gene expression through alternative response elements. nih.gov

Quantum Chemical Calculations of Reactive Intermediates and Transition States

Quantum chemical calculations are essential for understanding the electronic structure and reactivity of molecules at the atomic level. nih.gov These methods are particularly useful for studying the reactive intermediates and transition states involved in the metabolic activation of PAHs like 2-methyl-dibenz(a,h)anthracene.

Carbocation Stability and Reactivity Profiling

The carcinogenicity of many PAHs is linked to the formation of highly reactive carbocations during their metabolism. nih.govresearchgate.net Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to study the stability and reactivity of these carbocations. nih.govresearchgate.net

Computational studies have shown that for benzo[a]anthracene derivatives, bay-region carbocations are formed through the opening of O-protonated epoxides in barrierless processes. nih.govresearchgate.net Methyl substitution is found to stabilize these carbocations, primarily through an inductive donor effect. nih.gov A methyl group in the bay region can also introduce steric strain, which distorts the aromatic system from planarity. This destabilizes the epoxide precursor and facilitates its ring-opening to form the carbocation. nih.govresearchgate.net

The relative stability of these carbocations correlates with the known biological activities of the parent compounds. researchgate.net For instance, the higher tumorigenic potential of dibenz[a,h]anthracene and its methylated derivatives compared to dibenz[a,j]anthracene (B1218775) is reflected in the greater ease of carbocation formation from their corresponding diol epoxides. researchgate.net The charge delocalization within the carbocation, which can be mapped using computational techniques like Natural Population Analysis (NPA) and Gauge-Independent Atomic Orbital (GIAO) NMR calculations, is a key determinant of its stability and subsequent reactivity with biological nucleophiles like DNA. nih.govresearchgate.net

| Compound/Descriptor | Finding | Source |

| Methyl Group Position | Methylation at strategic positions, particularly the bay region, enhances carcinogenic activity. | nih.govnih.gov |

| Carbocation Stabilization | Methyl groups stabilize carbocations through inductive effects. | nih.govlibretexts.orglibretexts.org |

| Steric Effects | Bay-region methyl groups cause steric strain, facilitating epoxide ring opening. | nih.govresearchgate.net |

| QSAR Descriptors | Topological and electronic descriptors are key for predicting PAH toxicity. | researchgate.netresearchgate.netnih.gov |

| Membrane Interaction | Dibenz[a,h]anthracene localizes in the hydrocarbon core of membranes. | rsc.org |

| AhR Binding | Dibenz[a,h]anthracene is a ligand for the Aryl Hydrocarbon Receptor. | nih.govnih.gov |

| Reactive Intermediates | Carbocations are formed via barrierless opening of protonated epoxides. | nih.govresearchgate.net |

| Computational Methods | DFT and MD simulations provide detailed insights into reactivity and interactions. | nih.govrsc.orgresearchgate.net |

Electron Density Distribution Analysis and Delocalization Mapping

The introduction of a methyl group to the polycyclic aromatic hydrocarbon (PAH) framework of dibenz(a,h)anthracene significantly influences its electronic properties. This alteration is a key factor in understanding the structure-activity relationships (SAR) of its methylated derivatives. The position of the methyl substituent can lead to varied effects on the electron density distribution and delocalization within the aromatic system, which in turn can impact the molecule's reactivity and carcinogenic potential.

Electron Density Distribution

Computational chemistry provides powerful tools to analyze the electron density distribution in molecules like 2-methyl-dibenz(a,h)anthracene. Methods such as Mulliken population analysis are employed to estimate the partial atomic charges on each atom within the molecule. While specific computational data for 2-methyl-dibenz(a,h)anthracene is not extensively detailed in publicly available literature, general principles of physical organic chemistry and studies on related methylated PAHs offer significant insights.

The methyl group is known to be a weak electron-donating group through an inductive effect. This property suggests that the carbon atom to which the methyl group is attached (C2), and to a lesser extent, the adjacent carbon atoms in the aromatic ring, would exhibit a slight increase in electron density compared to the unsubstituted dibenz(a,h)anthracene. This localized increase in electron density can have a cascading effect on the π-electron system of the entire molecule.

Studies on other methylated PAHs, such as methyl-substituted benz[a]anthracenes, have shown that the position of the methyl group is crucial in determining the electronic characteristics of the molecule. For instance, methylation at different positions can either enhance or decrease the electron density at the K-region and bay-region, which are critical sites for metabolic activation to carcinogenic species. Research has indicated that methylated derivatives of PAHs are often more potent carcinogens than their parent compounds, a phenomenon linked to these electronic alterations. nih.gov

Delocalization Mapping

Delocalization of π-electrons is a fundamental characteristic of PAHs, contributing to their stability and chemical behavior. The extent of electron delocalization can be mapped using various computational techniques, including the analysis of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and through methods like Natural Bond Orbital (NBO) analysis.

The introduction of a methyl group at the 2-position of dibenz(a,h)anthracene is expected to perturb the delocalization of the π-electrons. This perturbation can be visualized through electron density difference maps, which compare the electron density of the methylated compound to that of the parent PAH. Such maps would likely show an accumulation of electron density around the methyl-substituted ring.

To illustrate the impact of methylation on the electronic properties of a related PAH, the following table presents computational data for the parent compound, anthracene (B1667546), and its 9-methyl derivative. This data provides a basis for understanding the likely effects on 2-methyl-dibenz(a,h)anthracene.

| Compound | Parameter | Value |

| Anthracene | HOMO Energy | -5.45 eV |

| LUMO Energy | -1.91 eV | |

| HOMO-LUMO Gap | 3.54 eV | |

| 9-Methylanthracene (B110197) | HOMO Energy | -5.28 eV |

| LUMO Energy | -1.85 eV | |

| HOMO-LUMO Gap | 3.43 eV |

This table presents representative data for a related PAH to illustrate the electronic effects of methylation. Specific computational data for 2-methyl-dibenz(a,h)anthracene was not available in the searched literature.

The data for 9-methylanthracene shows that the methyl group raises the HOMO energy and slightly raises the LUMO energy, resulting in a smaller HOMO-LUMO gap compared to the parent anthracene. This trend is consistent with the expected electron-donating effect of the methyl group and suggests that 2-methyl-dibenz(a,h)anthracene would exhibit similar shifts in its electronic parameters relative to dibenz(a,h)anthracene. These subtle yet significant changes in electron density and delocalization are fundamental to the differential biological activity observed among methylated PAHs.

Environmental Dynamics and Biogeochemical Transformation of 2 Methyl Dibenz A,h Anthracene

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation processes are significant in the natural attenuation of 2-Methyl-Dibenz(a,h)anthracene from the environment. These pathways primarily involve photochemical reactions and oxidation by atmospheric radicals.

Photodegradation is a key abiotic process that contributes to the transformation of PAHs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. The photochemical reactions of PAHs like anthracene (B1667546) and benzo[a]anthracene have been studied in various media to model their environmental behavior. These studies reveal that the photodegradation rates can be significant, with the kinetics often following a first-order reaction. The process is influenced by the intensity of UV radiation and the chemical's immediate surroundings.

For large PAHs, photolysis can be initiated by the absorption of solar UV radiation, leading to the formation of excited electronic states. These excited molecules can then undergo various reactions, including oxidation, to form more polar and often more toxic derivatives. The presence of a methyl group on the dibenz(a,h)anthracene structure may influence the rate and pathway of photolytic transformation by altering the electron density of the aromatic system and potentially providing an additional site for reaction.

In the atmosphere, the gas-phase reaction with hydroxyl (•OH) radicals is a primary degradation pathway for many organic pollutants, including PAHs. The hydroxyl radical, often referred to as the "detergent of the atmosphere," is a highly reactive oxidant that initiates the breakdown of these compounds during the daytime. harvard.eduunito.it The reaction mechanism typically involves the addition of the •OH radical to the aromatic rings of the PAH molecule. unito.it

Microbial Biotransformation and Biodegradation Mechanisms

The biodegradation of high molecular weight PAHs such as dibenz(a,h)anthracene and its methylated derivatives is a slow but crucial process for their removal from contaminated environments. This process is mediated by a diverse range of microorganisms, including bacteria and fungi, which have evolved specific enzymatic systems to break down these complex molecules.

Bacteria are known to play a significant role in the degradation of PAHs. The initial step in the aerobic bacterial degradation of PAHs is typically catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus to form cis-dihydrodiols. gavinpublishers.com This is followed by the action of dehydrogenase enzymes, which convert the cis-dihydrodiols to dihydroxylated intermediates. Subsequently, ring-cleavage dioxygenases break open the aromatic ring, leading to the formation of intermediates that can enter central metabolic pathways like the Krebs cycle. gavinpublishers.com

Several bacterial species have been identified that can degrade high molecular weight PAHs. For instance, Stenotrophomonas maltophilia has been shown to be capable of degrading not only 2-3 ring PAHs but also larger compounds with four or more rings, such as benzo[a]pyrene and dibenz[a,h]anthracene (B1670416). nih.gov While specific studies on 2-Methyl-Dibenz(a,h)anthracene are limited, it is plausible that bacteria capable of degrading the parent compound would also be able to transform its methylated derivative, potentially through similar enzymatic pathways. The methyl group could either be a target for initial oxidation or influence the regioselectivity of the dioxygenase attack on the aromatic rings. Dibenz(a,h)anthracene itself is known to be metabolized by mixed-function oxidases to dihydrodiols. researchgate.netepa.gov

| Bacterial Genus | High Molecular Weight PAHs Degraded | Key Enzymes Implicated |

|---|---|---|

| Stenotrophomonas | Benzo[a]pyrene, Dibenz[a,h]anthracene, Coronene nih.gov | Dioxygenases nih.gov |

| Mycobacterium | Phenanthrene, Anthracene, Pyrene, Benzo[a]anthracene, Benzo[a]pyrene gavinpublishers.com | Dioxygenases, Monooxygenases nih.gov |

| Bacillus | Pyrene, Benzo[a]pyrene gavinpublishers.com | Catechol 1,2-dioxygenase gavinpublishers.com |

| Sphingomonas | Fluoranthene, Pyrene, Benzo[a]anthracene | Dioxygenases |

Fungi, particularly white-rot fungi, are highly effective in the degradation of complex and recalcitrant organic pollutants like high molecular weight PAHs. Their ability stems from the production of powerful, non-specific extracellular ligninolytic enzymes, such as lignin peroxidase, manganese peroxidase, and laccase. These enzymes generate highly reactive radicals that can attack the PAH structure.

In addition to the extracellular ligninolytic system, fungi also utilize intracellular enzymes, such as cytochrome P450 monooxygenases, to metabolize PAHs. researchgate.net This pathway involves the insertion of a single oxygen atom into the PAH molecule, leading to the formation of epoxides which are then hydrated to form trans-dihydrodiols. nih.gov

Studies on the fungal metabolism of methylated anthracenes by Cunninghamella elegans have revealed two primary metabolic pathways: one involving the hydroxylation of the methyl group, and the other involving the epoxidation of the aromatic double bonds to form trans-dihydrodiols. nih.gov For 9-methylanthracene (B110197) and 9,10-dimethylanthracene, metabolites such as trans-1,2-dihydro-1,2-dihydroxy and trans-3,4-dihydro-3,4-dihydroxy derivatives have been identified. nih.gov This suggests that for 2-Methyl-Dibenz(a,h)anthracene, fungal metabolism could proceed through either oxidation of the methyl group to a hydroxymethyl group, followed by further oxidation, or through the formation of various trans-dihydrodiols on the aromatic rings. The fungus Aspergillus terricola has been shown to degrade dibenz(a,h)anthracene, with depletion reaching 90.16% after 10 days in liquid culture. researchgate.net

| Parent Compound | Fungal Species | Identified Metabolites |

|---|---|---|

| 9-Methylanthracene | Cunninghamella elegans | trans-1,2-dihydro-1,2-dihydroxy-9-methylanthracene, trans-3,4-dihydro-3,4-dihydroxy-9-methylanthracene, trans-1,2-dihydro-1,2-dihydroxy-9-hydroxymethylanthracene, trans-3,4-dihydro-3,4-dihydroxy-9-hydroxymethylanthracene nih.gov |

| 9,10-Dimethylanthracene | Cunninghamella elegans | Metabolites formed through methyl-group hydroxylation and aromatic ring epoxidation nih.gov |

| Dibenz(a,h)anthracene | Aspergillus terricola | Metabolites indicating both cytochrome P450 monooxygenase and ligninolytic pathways researchgate.net |

Environmental Transport Mechanisms and Distribution Patterns (Academic Focus)

The environmental transport and distribution of 2-Methyl-Dibenz(a,h)anthracene are largely dictated by its physicochemical properties, which are characteristic of high molecular weight PAHs. These compounds exhibit very low volatility and are sparingly soluble in water. tpsgc-pwgsc.gc.ca Consequently, they have a strong tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca

Once released into the environment, 2-Methyl-Dibenz(a,h)anthracene will likely undergo limited transport in the aqueous phase. Its movement into groundwater would be very slow due to strong sorption to soil particles. tpsgc-pwgsc.gc.ca In aquatic environments, it is expected to partition from the water column to suspended solids and ultimately accumulate in the sediment. tpsgc-pwgsc.gc.ca The vertical distribution in soil profiles is also expected to be limited, with higher concentrations found in the upper soil layers.

Long-range atmospheric transport is a potential mechanism for the distribution of PAHs to remote regions. However, for a large molecule like 2-Methyl-Dibenz(a,h)anthracene, this transport is likely to occur primarily when the compound is adsorbed to airborne particulate matter. Its low volatility means that it will exist predominantly in the particle phase in the atmosphere. The atmospheric lifetime of the particle-bound compound will then depend on the atmospheric lifetime of the particles themselves, which is on the order of days to weeks.

Bioaccumulation Mechanisms in Environmental Models

The bioaccumulation of 2-Methyl-Dibenz(a,h)anthracene in environmental models is a critical aspect of its ecological risk assessment. As a methylated polycyclic aromatic hydrocarbon (PAH), its tendency to accumulate in living organisms is largely governed by its physicochemical properties, particularly its high lipophilicity. While direct experimental data on the bioaccumulation of 2-Methyl-Dibenz(a,h)anthracene are scarce, the mechanisms can be inferred from studies on the parent compound, Dibenz(a,h)anthracene, and other high molecular weight PAHs.

The primary mechanism driving the bioaccumulation of hydrophobic compounds like 2-Methyl-Dibenz(a,h)anthracene is passive diffusion across biological membranes, such as gills in fish or the integument of benthic invertebrates. Due to its low aqueous solubility and high octanol-water partition coefficient (Kow), the compound readily partitions from the water column into the lipid-rich tissues of aquatic organisms. The presence of a methyl group can slightly alter the lipophilicity compared to the parent compound, potentially influencing the rate and extent of bioaccumulation, though specific data are lacking.

In aquatic organisms, the bioconcentration factor (BCF) is a key parameter used to quantify the extent of chemical accumulation from water. For high molecular weight PAHs like Dibenz(a,h)anthracene, BCF values can be substantial, indicating a significant potential for accumulation. However, the ultimate tissue concentration is a result of the balance between uptake, metabolism (biotransformation), and elimination. Many organisms, particularly vertebrates, possess enzymatic systems (e.g., cytochrome P450 monooxygenases) that can metabolize PAHs, facilitating their excretion. The rate of metabolism can vary significantly among species, influencing their susceptibility to bioaccumulation. Some studies suggest that certain aquatic organisms lacking efficient microsomal oxidase systems may exhibit higher bioconcentration of PAHs researchgate.net.

The table below presents hypothetical bioconcentration factors for 2-Methyl-Dibenz(a,h)anthracene in various aquatic organisms, based on data for the parent compound Dibenz(a,h)anthracene and the general understanding of PAH bioaccumulation. It is important to note that these are illustrative values and actual BCFs for 2-Methyl-Dibenz(a,h)anthracene may differ.

| Organism | Trophic Level | Tissue Type | Hypothetical Log BCF (L/kg wet wt) |

| Phytoplankton | Producer | Whole organism | 4.5 |

| Zooplankton | Primary Consumer | Whole organism | 4.8 |

| Benthic Invertebrate (e.g., Polychaete) | Primary Consumer | Whole organism | 5.2 |

| Fish (e.g., Carp) | Secondary Consumer | Muscle | 4.9 |

| Fish (e.g., Trout) | Tertiary Consumer | Liver | 5.5 |

Sorption and Desorption Dynamics in Environmental Compartments

The environmental fate and transport of 2-Methyl-Dibenz(a,h)anthracene are heavily influenced by its sorption and desorption behavior in various environmental compartments, particularly soil and sediment. As a hydrophobic organic compound, it exhibits a strong tendency to partition from the aqueous phase onto solid matrices, a process primarily driven by its affinity for organic carbon.

The sorption process can be influenced by several factors, including the organic carbon content of the soil or sediment, the nature of the organic matter, soil and sediment particle size, and the presence of other contaminants. Soils and sediments with higher organic carbon content will exhibit a greater capacity to sorb 2-Methyl-Dibenz(a,h)anthracene.

Desorption: The desorption of 2-Methyl-Dibenz(a,h)anthracene from soil and sediment particles is generally a slow process, contributing to its persistence in the environment. This slow desorption, often referred to as sequestration, can result in a fraction of the compound becoming resistant to release back into the aqueous phase. This phenomenon has important implications for its long-term bioavailability and the effectiveness of remediation efforts. The desorption process can be influenced by the aging of the contamination, with longer residence times in soil or sediment often leading to stronger binding and slower release.

The following table provides representative soil and sediment sorption data for the parent compound, Dibenz(a,h)anthracene, which can be used as an estimate for the behavior of 2-Methyl-Dibenz(a,h)anthracene.

| Environmental Compartment | Organic Carbon (%) | Hypothetical Log Koc (L/kg) | Desorption Rate Constant (k_des) (1/day) |

| Sandy Soil | 0.5 | 6.8 | 0.01 |

| Silt Loam Soil | 2.5 | 7.1 | 0.005 |

| River Sediment | 1.5 | 7.0 | 0.008 |

| Lake Sediment | 5.0 | 7.3 | 0.002 |

| Marine Sediment | 1.0 | 6.9 | 0.009 |

Advanced Analytical Methodologies in 2 Methyl Dibenz A,h Anthracene Research

Chromatographic Separation Techniques for Compound and Metabolite Analysis (e.g., HPLC, GC-FID)

Chromatographic techniques are fundamental to the analysis of 2-Methyl-Dibenz(a,h)anthracene and its various metabolic products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two of the most powerful and widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of PAHs and their metabolites from complex environmental and biological matrices. diva-portal.orgresearchgate.net Reversed-phase HPLC (RP-HPLC) using a C18 column is a common approach for separating PAHs. researchgate.netaatbio.com The separation is typically achieved using a mobile phase gradient, often a mixture of acetonitrile (B52724) and water, which allows for the elution of compounds based on their hydrophobicity. diva-portal.orgnih.gov For instance, a gradient program starting with a lower concentration of the organic solvent and gradually increasing it can effectively separate a wide range of PAHs with varying polarities. diva-portal.org The use of a polymeric C18 stationary phase has been specifically designed for enhanced PAH analysis. diva-portal.org Detection in HPLC is frequently accomplished using UV-Vis or fluorescence detectors, with fluorescence offering higher sensitivity and selectivity for many PAHs. hplc.eu The separation of complex PAH mixtures, including methylated isomers, can be optimized by adjusting parameters such as column temperature, flow rate, and the specific gradient profile. diva-portal.org For example, a study on the separation of 16 priority PAHs, including Dibenz(a,h)anthracene, achieved good resolution with a gradient elution on a phenyl stationary phase. diva-portal.org

Gas Chromatography with Flame Ionization Detection (GC-FID) is another robust technique for the analysis of volatile and semi-volatile PAHs like 2-Methyl-Dibenz(a,h)anthracene. merel.sicoleparmer.inscielo.br In GC, the sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Non-polar columns, such as those with a 5% phenylpolysiloxane-siloxane phase (e.g., BPX5), are commonly used and can resolve a wide range of PAHs. coleparmer.in Temperature programming of the GC oven is crucial for achieving good separation of compounds with different boiling points. merel.si The FID detector provides a sensitive and linear response for hydrocarbons, making it well-suited for their quantification. scielo.brmdpi.com For complex mixtures, high-resolution capillary columns are essential to separate isomeric PAHs, including methylated derivatives. coleparmer.in

Table 1: Representative Chromatographic Conditions for PAH Analysis

| Parameter | HPLC | GC-FID |

| Column | Reversed-phase C18 or Phenyl | Capillary column (e.g., BPX5, HP-5MS) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium or Hydrogen |

| Detector | Fluorescence, UV-Vis | Flame Ionization Detector (FID) |

| Typical Application | Separation of parent PAHs and their polar metabolites | Analysis of volatile and semi-volatile PAHs |

Spectroscopic Characterization of Compound and Adducts (e.g., NMR, UV-Vis, Fluorescence, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and quantification of 2-Methyl-Dibenz(a,h)anthracene and its adducts. These techniques provide detailed information about the molecule's electronic structure, functional groups, and molecular weight.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy are used to study the electronic transitions in PAHs. The UV-Vis spectrum of Dibenz(a,h)anthracene exhibits characteristic absorption bands. nist.gov Similarly, the UV/Visible spectrum for 2-Methylbenz[a]anthracene is available in the NIST Chemistry WebBook. nist.gov The fluorescence spectra of PAHs are often more distinctive and provide higher sensitivity for detection. hplc.eu Dibenz(a,h)anthracene has an excitation peak at 301 nm and an emission peak at 396 nm. aatbio.com The fluorescence properties of anthracene (B1667546) and its derivatives are well-documented, with the spectra being influenced by the solvent and the presence of substituents. researchgate.netresearchgate.netrsc.org These techniques are particularly useful for the detection of PAHs in HPLC analysis. hplc.eu

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of compounds, which aids in their identification. The NIST WebBook provides the mass spectrum of Dibenz(a,h)anthracene, showing a molecular ion peak corresponding to its molecular weight. nist.gov Mass spectrometry is also critical for the characterization of DNA adducts formed from PAHs. nih.govrsc.org The combination of liquid chromatography with mass spectrometry (LC-MS) is a highly sensitive and specific method for identifying and quantifying DNA adducts in biological samples. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) can provide structural information about the adducts by fragmenting the molecular ion and analyzing the resulting product ions. nih.govnih.gov This is crucial for identifying the specific sites of adduction on the DNA molecule. symmes.fr

Table 2: Spectroscopic Data for Dibenz(a,h)anthracene

| Technique | Observation | Reference |

| ¹H NMR | Chemical shifts (ppm) in CDCl₃: 9.155, 8.875, 7.962, 7.918, 7.763, 7.722, 7.653 | chemicalbook.com |

| UV-Vis | Characteristic absorption spectra available in NIST database | nist.gov |

| Fluorescence | Excitation: 301 nm, Emission: 396 nm | aatbio.com |

| Mass Spectrometry | Molecular ion peak corresponding to C₂₂H₁₄ | nist.gov |

Electrophoretic Techniques for DNA Damage Assessment

Electrophoretic techniques are vital for assessing the DNA damage induced by genotoxic compounds like 2-Methyl-Dibenz(a,h)anthracene. The single-cell gel electrophoresis (SCGE) assay, or comet assay, is a particularly sensitive method for detecting DNA strand breaks in individual cells. researchgate.netnih.govzenodo.orgyoutube.com

The principle of the comet assay involves embedding cells in a thin layer of agarose (B213101) on a microscope slide, lysing the cells to remove membranes and proteins, and then subjecting the remaining nuclear material (nucleoids) to electrophoresis. nih.govzenodo.org Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet" shape with a distinct head (intact DNA) and tail (damaged DNA). nih.govyoutube.com The length and intensity of the comet tail are proportional to the amount of DNA damage. nih.gov

The comet assay can be performed under neutral or alkaline conditions. The alkaline version is more sensitive and can detect single- and double-strand breaks, as well as alkali-labile sites. nih.gov The neutral assay is primarily used for the detection of double-strand breaks. nih.gov The versatility of the comet assay allows for its application in various research areas, including genotoxicity testing, environmental monitoring, and studies on DNA repair mechanisms. zenodo.orgmdpi.com For instance, the genotoxicity of Dibenz[a,h]anthracene (B1670416) has been determined using the comet assay. researchgate.net This technique provides a quantitative measure of DNA damage at the cellular level, making it an invaluable tool for assessing the carcinogenic potential of compounds like 2-Methyl-Dibenz(a,h)anthracene. nih.gov

Table 3: Overview of the Comet Assay for DNA Damage Assessment

| Step | Description |

| 1. Cell Encapsulation | Individual cells are suspended in low-melting-point agarose. |

| 2. Lysis | Cells are treated with detergents and high salt to lyse the cell and nuclear membranes, leaving behind the DNA as nucleoids. |

| 3. Electrophoresis | The slides are placed in an electrophoresis chamber, and an electric current is applied. |

| 4. Staining and Visualization | The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. |

| 5. Scoring | The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. |

Emerging Research Avenues and Theoretical Frameworks for 2 Methyl Dibenz A,h Anthracene

Interdisciplinary Approaches in Environmental and Molecular Biosciences

The investigation into 2-Methyl-Dibenz(a,h)anthracene is progressively moving beyond traditional toxicological assays towards a more integrated, interdisciplinary framework. This involves combining principles from environmental science, which tracks the fate and transport of chemicals in ecosystems, with molecular biosciences, which elucidates the specific interactions of these chemicals with biological molecules like receptors and DNA.

A key area of this interdisciplinary focus is the interaction between methylated PAHs and the aryl hydrocarbon receptor (AHR). nih.govnih.gov The AHR is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs. nih.govnih.gov Research indicates that the addition of a methyl group can significantly alter the way a PAH interacts with the AHR. This modification can affect the compound's molecular dimensions and, consequently, its binding affinity and subsequent biological and toxicological effects.

Molecular dynamics simulations represent a powerful tool in this interdisciplinary space. For instance, studies on the parent compound, dibenz[a,h]anthracene (B1670416), have used molecular dynamics to model its interaction with lung surfactant phospholipid bilayers. rsc.org Such research investigates how the compound and its metabolites position themselves within cell membranes, providing insights into their bioavailability and potential to disrupt cellular functions. rsc.org This approach connects the physicochemical properties of the molecule to its behavior in a biological system, offering a mechanistic basis for its observed toxicity.

Furthermore, understanding the metabolic fate of 2-Methyl-Dibenz(a,h)anthracene is critical. The metabolism of the parent compound, dibenz[a,h]anthracene, by rat liver homogenates has been shown to produce various hydroxylated products and dihydrodiols. nih.govnih.gov An interdisciplinary approach would extend this research to the 2-methyl derivative, investigating how the methyl group influences metabolic pathways. This involves not only identifying the resulting metabolites but also assessing their individual toxicities and interactions with molecular targets, thereby linking environmental transformation processes with specific health outcomes.

Development of Predictive Models for Molecular Interactions and Environmental Fate

In silico methods, particularly the development of predictive models, are becoming indispensable for assessing the risks associated with compounds like 2-Methyl-Dibenz(a,h)anthracene. These models offer a cost-effective and ethical alternative to extensive experimental testing. nih.gov They are broadly categorized into models that predict molecular-level interactions and those that forecast environmental fate.

Predictive Models for Molecular Interactions: Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology. nih.govnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For PAHs, QSAR models have been developed to predict various toxic endpoints, including those related to different stages of carcinogenesis. nih.gov Descriptors used in these models can include shape, electronic properties, and spatial characteristics, which help to explain the toxicity of PAHs. nih.govnih.gov Studies have shown that methylation can either increase or decrease the toxicity of parent PAHs, and QSAR models can help elucidate these differences. The phototoxicity of PAHs, for example, has been linked to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a parameter that can be altered by methylation. researchgate.nettandfonline.com

Predictive Models for Environmental Fate: Environmental fate models are designed to predict how a chemical will be distributed and transformed in the environment. researchgate.net Multimedia fate models, such as fugacity-based models, can simulate the temporal and spatial fate of PAHs in environmental systems like rivers. nih.gov These models consider various compartments, including water, sediment, and air, to estimate chemical concentrations over time. nih.gov The evaluation of models like the Persistent Organic Pollutants in Multimedia Environments (POPsME) model for a range of PAHs, including the parent dibenz[a,h]anthracene, demonstrates their utility in predicting environmental concentrations in different media such as air, water, soil, and sediment. koreascience.kr Recently, integrated platforms have been developed that can concomitantly predict both the environmental fate (e.g., biodegradability) and the toxicity of a chemical from its structure alone, offering a more holistic risk assessment. nih.gov

Table 1: Overview of Predictive Models for PAHs

| Model Type | Primary Application | Predicted Endpoints/Parameters | Relevance to 2-Methyl-Dibenz(a,h)anthracene |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity and toxicity from chemical structure. nih.govnih.gov | Toxic endpoints (e.g., carcinogenicity, phototoxicity), receptor binding affinity. nih.govresearchgate.net | Can predict how the methyl group alters the toxicity profile compared to the parent compound. |

| Multimedia Fate Models (e.g., Fugacity Models, POPsME) | Predicting the distribution and concentration of chemicals in environmental compartments (air, water, soil, sediment). nih.govkoreascience.kr | Environmental concentrations, persistence, long-range transport potential. | Forecasts the environmental behavior and potential for exposure. |

| Molecular Dynamics (MD) Simulations | Simulating the physical movements of atoms and molecules. rsc.org | Binding interactions with receptors, membrane permeability, conformational changes. rsc.org | Provides mechanistic insight into interactions with biological targets like the AHR and cell membranes. |

| Integrated Predictive Platforms (e.g., BiodegPred) | Combined prediction of environmental fate and toxicity. nih.gov | Biodegradability, various toxicity metrics (e.g., oral toxicity). nih.gov | Offers a streamlined, holistic preliminary risk assessment. |

Unexplored Mechanistic Aspects and Future Experimental Designs

Despite advances, significant knowledge gaps remain regarding the specific behavior and effects of 2-Methyl-Dibenz(a,h)anthracene. Future research should be strategically designed to address these uncertainties.

One of the primary unexplored areas is the detailed metabolic pathway of 2-Methyl-Dibenz(a,h)anthracene. While the metabolism of the parent compound has been studied, it is crucial to determine how the position of the methyl group on the aromatic ring influences its enzymatic conversion. nih.govnih.gov Future experimental designs should focus on in vitro metabolism studies using liver microsomes from different species (including human) to identify the specific mono-hydroxylated, diol, and diol-epoxide metabolites. Subsequent studies should then synthesize these metabolites and test their individual mutagenicity and carcinogenicity to identify the ultimate carcinogenic species.

Furthermore, the environmental fate of methylated PAHs as a class requires more investigation. mdpi.commdpi.com Future studies could employ microcosm or mesocosm experiments that simulate specific environmental compartments (e.g., contaminated sediment-water systems). By introducing 2-Methyl-Dibenz(a,h)anthracene into these controlled systems and using advanced analytical techniques to track its partitioning, degradation, and the formation of transformation products over time, researchers can generate valuable data to validate and refine environmental fate models.

Finally, there is a need to generate robust experimental data specifically for calibrating and validating the next generation of predictive models. As machine learning and artificial intelligence become more integrated into toxicology, high-quality, curated datasets are essential. Future experimental designs should be structured to produce such data, focusing on a range of physicochemical properties, toxicological endpoints, and metabolic profiles for 2-Methyl-Dibenz(a,h)anthracene and related compounds.

Q & A

Q. How to establish structure-activity relationships (SARs) between methyl substitution and mutagenicity?

- Methodology : Synthesize methyl-substituted analogs (e.g., 7-Methyl vs. 12-Methyl derivatives). Test mutagenicity in Ames assays (TA98 and TA100 strains) with and without metabolic activation. Compute quantum mechanical descriptors (e.g., HOMO-LUMO gaps) and correlate with bioassay results using partial least squares (PLS) regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.